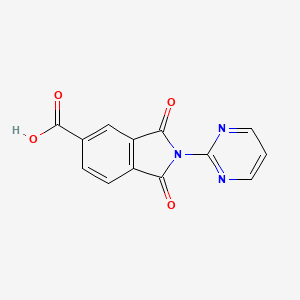

1,3-二氧代-2-嘧啶-2-基异吲哚啉-5-羧酸

货号 B1332485

CAS 编号:

328549-52-6

分子量: 269.21 g/mol

InChI 键: IUHFHKXIELVUJV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

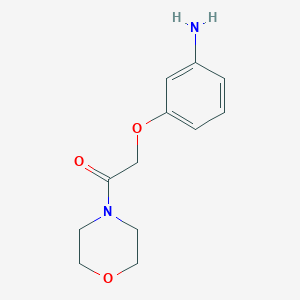

“1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid” is a chemical compound with the CAS Number: 328549-52-6. It has a molecular weight of 269.22 and its IUPAC name is 1,3-dioxo-2-(2-pyrimidinyl)-5-isoindolinecarboxylic acid .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidine ring and an isoindoline ring, both of which have carbonyl groups attached. The InChI code for the compound is 1S/C13H7N3O4/c17-10-8-3-2-7 (12 (19)20)6-9 (8)11 (18)16 (10)13-14-4-1-5-15-13/h1-6H, (H,19,20) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.22 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学研究应用

Use in Organic Chemistry

- Summary of the Application : “1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid” is a chemical compound used in organic chemistry .

- Methods of Application : The specific methods of application for this compound in organic chemistry are not detailed in the sources I found. However, its use likely involves standard procedures in organic synthesis .

- Results or Outcomes : The outcomes of using this compound in organic chemistry would depend on the specific reactions it’s used in. Unfortunately, I couldn’t find specific results or outcomes in the sources I found .

Use in Ligand-Free Pd-Catalysed Decarboxylative Arylation

- Summary of the Application : This compound has been used in a ligand-free Pd-catalysed decarboxylative arylation of imidazo .

- Methods of Application : This method is applicable to a variety of (hetero)aryl bromides as coupling partners. Electron withdrawing and donating groups on imidazo are well tolerated .

- Results or Outcomes : A few of the compounds synthesized using this protocol showed antibacterial activity against Staphylococcus aureus .

Use in Material Chemistry

- Summary of the Application : This compound has been used in the synthesis of metal-organic coordination polymers, LIFM-ZJY-1 and LIFM-ZJY-2, which showed excitation wavelength, temperature and time-dependence afterglow properties .

- Methods of Application : The polymers were synthesized by the self-assembly of 9-(4-carboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid with Cd(II) and Zn(II) metal salts .

- Results or Outcomes : Given the unique fluorescence and dynamic afterglow properties, LIFM-ZJY-1 and LIFM-ZJY-2 are demonstrated for applications in multidimensional dynamic information encryption .

Use in Food Science and Technology

- Summary of the Application : Pyrrole-2-carboxylic acid (PCA), a derivative of the compound, has been found to have antibacterial properties against Listeria monocytogenes .

- Methods of Application : PCA caused a significant change in the permeability and integrity of cell membrane of L. monocytogenes .

- Results or Outcomes : PCA at a concentration of 0.75 mg/mL could inhibit the contamination of L. monocytogenes in lettuce stem and beef .

Use in Cancer Research

- Summary of the Application : N-Substituted imides, isoindoline-1,3-dione derivatives, were synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines .

- Methods of Application : Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .

- Results or Outcomes : The specific outcomes of this research are not detailed in the sources I found .

Use in Antibacterial Drug Design

- Summary of the Application : This compound has been used in the design of antibacterial drugs. Specifically, it was used as a pivotal intermediate in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .

- Methods of Application : The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine. This molecule was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .

- Results or Outcomes : The results of molecular docking studies showed high affinity of these molecules to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa. The antimicrobial activity screening revealed antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

安全和危害

属性

IUPAC Name |

1,3-dioxo-2-pyrimidin-2-ylisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4/c17-10-8-3-2-7(12(19)20)6-9(8)11(18)16(10)13-14-4-1-5-15-13/h1-6H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHFHKXIELVUJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354130 |

Source

|

| Record name | 1,3-Dioxo-2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid | |

CAS RN |

328549-52-6 |

Source

|

| Record name | 2,3-Dihydro-1,3-dioxo-2-(2-pyrimidinyl)-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328549-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxo-2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

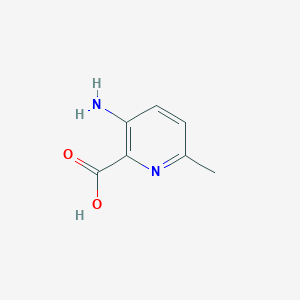

3-Amino-6-methylpicolinic acid

53636-71-8

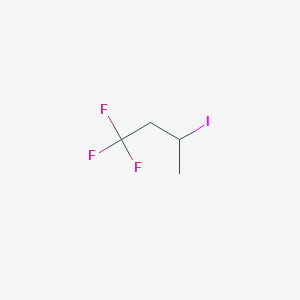

1,1,1-Trifluoro-3-iodobutane

540-87-4

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

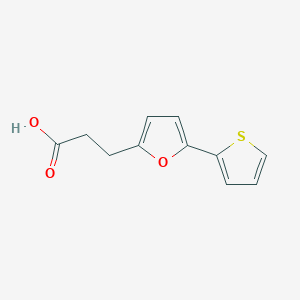

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)